Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a naphthofuran core with a chlorophenyl and methylpiperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps:
Formation of the Naphthofuran Core: The initial step involves the construction of the naphthofuran core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylpiperazine Moiety: The methylpiperazine group is attached through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with an appropriate electrophilic intermediate.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has diverse applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory disorders.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-bromophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
Uniqueness
Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, enhances its potential for therapeutic applications by improving binding affinity and specificity for certain molecular targets.
This detailed overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O4/c1-4-34-28(33)22-17(2)35-27-21-8-6-5-7-20(21)26(32)24(23(22)27)25(18-9-11-19(29)12-10-18)31-15-13-30(3)14-16-31/h5-12,25,32H,4,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQPNCYULPUMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)Cl)N5CCN(CC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.